KCNQ2 Homomeric Channel Antagonism with 70 nM IC50 – Direct Comparison to KCNQ2/Q3 Heteromer
In automated patch‑clamp assays on CHO cells expressing human KCNQ2, this compound inhibited the channel with an IC50 of 70 nM. When tested under identical conditions against the KCNQ2/KCNQ3 heteromeric channel (co‑expressed in CHO cells), the IC50 shifted to 120 nM [1]. This 1.7‑fold selectivity for the homomeric assembly indicates that the compound can discriminate between molecular compositions of the M‑channel complex, a property not shared by all KCNQ2 antagonists.
| Evidence Dimension | KCNQ2 channel antagonist potency |
|---|---|
| Target Compound Data | IC50 = 70 nM (KCNQ2 homomeric) |
| Comparator Or Baseline | KCNQ2/KCNQ3 heteromeric channel: IC50 = 120 nM |
| Quantified Difference | 1.7‑fold selectivity for homomeric over heteromeric channels |
| Conditions | Automated patch clamp; CHO cells transiently expressing human KCNQ2 or KCNQ2+KCNQ3; 3‑min incubation |
Why This Matters
For neurological disease models where KCNQ2 homomeric channels predominate, this selectivity profile may translate into a more targeted pharmacological effect than agents that equally block heteromeric channels, guiding rational compound selection.
- [1] BindingDB entry BDBM50395464 (CHEMBL2164048). KCNQ2 antagonist activity data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 View Source
